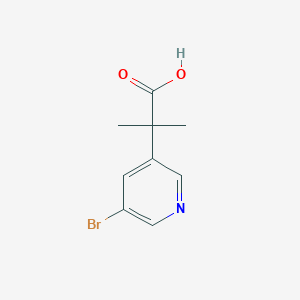

2-(5-Bromopyridin-3-YL)-2-methylpropanoic acid

Description

2-(5-Bromopyridin-3-yl)-2-methylpropanoic acid (CAS: 1256816-83-7) is a brominated pyridine derivative featuring a methyl-branched propanoic acid group attached to the pyridine ring at position 3, with a bromine substituent at position 5. Its molecular formula is C₉H₁₀BrNO₂, and it has a molecular weight of 244.09 g/mol. This compound serves as a critical intermediate in synthesizing pharmaceuticals such as Elafibranor (E)-2-(2,6-dimethyl-4-(3-(4-(methylthio)phenyl)-3-oxoprop-1-en-1-yl)phenoxy)-2-methylpropanoic acid, a therapeutic agent for liver disorders . The carboxylic acid functional group enhances polarity, making it suitable for aqueous reaction conditions, while the bromine atom facilitates cross-coupling reactions in medicinal chemistry.

Properties

IUPAC Name |

2-(5-bromopyridin-3-yl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-9(2,8(12)13)6-3-7(10)5-11-4-6/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSACRJRTVWJOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CN=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90744108 | |

| Record name | 2-(5-Bromopyridin-3-yl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256816-83-7 | |

| Record name | 2-(5-Bromopyridin-3-yl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromopyridin-3-YL)-2-methylpropanoic acid typically involves the bromination of pyridine derivatives followed by the introduction of the methylpropanoic acid group. One common method involves the bromination of 3-pyridylmethyl ketone using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromopyridin-3-yl derivative is then subjected to a Grignard reaction with methylmagnesium bromide, followed by hydrolysis to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or ketones.

Reduction: Reduction reactions can target the bromine substituent, converting it to a hydrogen atom or other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products:

Oxidation: this compound can be oxidized to this compound.

Reduction: Reduction can yield 2-(5-Pyridin-3-YL)-2-methylpropanoic acid.

Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Bromopyridin-3-YL)-2-methylpropanoic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

Industry: It is used in the synthesis of specialty chemicals and materials with specific properties, such as flame retardants and polymers.

Mechanism of Action

The mechanism of action of 2-(5-Bromopyridin-3-YL)-2-methylpropanoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, binding to active sites and modulating biological activity. The bromine atom and the pyridine ring play crucial roles in its interaction with molecular targets, influencing binding affinity and specificity.

Comparison with Similar Compounds

Pyridine-Based Derivatives

- Methyl 2-(5-bromopyridin-3-yl)-2-methylpropanoate (CAS: 1257554-79-2) Molecular Formula: C₁₀H₁₂BrNO₂; Molecular Weight: 258.12 g/mol This ester variant replaces the carboxylic acid with a methyl ester group, reducing polarity and enhancing lipophilicity. It is a precursor in synthesizing the target acid via hydrolysis .

2-(5-Bromopyridin-3-yl)acetonitrile

- (5-Bromo-2-chloropyridin-3-yl)methanol Molecular Formula: C₆H₅BrClNO; Molecular Weight: 222.47 g/mol The presence of chlorine at position 2 and a hydroxymethyl group at position 3 introduces dual halogen and alcohol functionality, useful for further derivatization .

Phenyl-Based Derivatives

- 3-(5-Bromo-2-methoxyphenyl)propanoic acid Molecular Formula: C₁₀H₁₁BrO₃; Molecular Weight: 259.10 g/mol Substituting pyridine with a methoxy-substituted phenyl ring alters electronic properties, reducing basicity. This compound is employed in material science and drug discovery .

Functional Group Variants

Biological Activity

2-(5-Bromopyridin-3-YL)-2-methylpropanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C10H12BrN1O2

- Molecular Weight : 256.11 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:

- Antimicrobial Activity

- Studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria.

- Table 1 summarizes the antimicrobial activity against selected pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

-

Anti-inflammatory Effects

- Research has demonstrated that this compound can modulate inflammatory pathways, potentially making it useful in treating inflammatory diseases.

- In vitro studies indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when cells were treated with this compound.

-

Antitumor Activity

- Preliminary studies suggest that this compound may possess antitumor properties. It has been shown to inhibit the proliferation of certain cancer cell lines, including breast and colon cancer cells.

- A study reported an IC50 value of 20 µM for the inhibition of cell growth in MCF-7 breast cancer cells.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis, leading to bacterial death.

- Modulation of Signaling Pathways : It appears to influence signaling pathways related to inflammation and apoptosis, which could explain its anti-inflammatory and anticancer effects.

Case Studies

-

Study on Antimicrobial Efficacy

- In a controlled experiment, the efficacy of this compound was compared with standard antibiotics. The results indicated that this compound had comparable or superior activity against MRSA compared to vancomycin.

-

Evaluation of Anti-inflammatory Properties

- A recent study utilized lipopolysaccharide (LPS)-stimulated macrophages to evaluate the anti-inflammatory effects. Treatment with the compound resulted in a significant decrease in nitric oxide production, highlighting its potential as an anti-inflammatory agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.